2-Chloro-4-isopropylthiazole
Overview
Description
2-Chloro-4-isopropylthiazole is a heterocyclic organic compound with the molecular formula C6H8ClNS and a molecular weight of 161.65 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The presence of a chlorine atom and an isopropyl group attached to the thiazole ring makes this compound unique and of interest in various scientific fields.
Preparation Methods
The synthesis of 2-Chloro-4-isopropylthiazole typically involves the reaction of appropriate thiazole precursors with chlorinating agents under controlled conditions. One common method includes the chlorination of 4-isopropylthiazole using thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
2-Chloro-4-isopropylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, resulting in the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydrothiazoles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-4-isopropylthiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-isopropylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and the presence of reactive sites allow it to interact with enzymes, receptors, and other biomolecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
2-Chloro-4-isopropylthiazole can be compared with other thiazole derivatives, such as:
2-Methyl-4-isopropylthiazole: Similar structure but with a methyl group instead of a chlorine atom.
2-Chloro-4-methylthiazole: Similar structure but with a methyl group instead of an isopropyl group.
4-Isopropylthiazole: Lacks the chlorine atom, making it less reactive in substitution reactions.
Properties
IUPAC Name |
2-chloro-4-propan-2-yl-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFALXWBEFRTJRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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